molecular formula C27H26ClNO3S B11031932 2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid

Cat. No.: B11031932
M. Wt: 480.0 g/mol
InChI Key: NADJWGBWVGGRSU-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves acylation of 4-chlorobenzoyl chloride with 2-(4-chlorophenyl)-2-oxoethyl mercaptobenzoate .
    • Industrial production methods may vary, but this compound is typically synthesized in the laboratory.
  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity.

      Medicine: As mentioned, it’s an intermediate in naratriptan synthesis.

      Industry: May find applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways relevant to its biological activity.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C27H26ClNO3S

    Molecular Weight

    480.0 g/mol

    IUPAC Name

    2-[2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl]sulfanylbenzoic acid

    InChI

    InChI=1S/C27H26ClNO3S/c1-26(2)17-27(3,18-12-14-19(28)15-13-18)21-9-5-6-10-22(21)29(26)24(30)16-33-23-11-7-4-8-20(23)25(31)32/h4-15H,16-17H2,1-3H3,(H,31,32)

    InChI Key

    NADJWGBWVGGRSU-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3C(=O)O)(C)C4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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